Potassium dimethylnaphthalenesulfonate
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Overview
Description
Potassium dimethylnaphthalenesulfonate is a heterocyclic organic compound with the molecular formula C12H11KO3S and a molecular weight of 274.377 g/mol . It is a potassium salt of dimethylnaphthalenesulfonic acid, characterized by the presence of a naphthalene ring substituted with two methyl groups and a sulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium dimethylnaphthalenesulfonate can be synthesized through the sulfonation of dimethylnaphthalene followed by neutralization with potassium hydroxide. The sulfonation reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where dimethylnaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with potassium hydroxide to yield the potassium salt. The product is purified through crystallization and filtration processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium dimethylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or sulfide derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium dimethylnaphthalenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in various industrial processes
Mechanism of Action
The mechanism of action of potassium dimethylnaphthalenesulfonate involves its interaction with molecular targets through its sulfonate group. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of covalent bonds with other molecules. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Calcium bis(dimethylnaphthalenesulfonate)
- Aluminum tris(dimethylnaphthalenesulfonate)
- Potassium dibutylnaphthalenesulfonate
- Calcium bis(butylnaphthalenesulfonate)
- Aluminum tris(butylnaphthalenesulfonate)
Uniqueness
Potassium dimethylnaphthalenesulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. The presence of two methyl groups and a sulfonate group enhances its solubility and reactivity compared to other naphthalenesulfonates. This makes it particularly useful in applications requiring high reactivity and solubility .
Properties
CAS No. |
85409-98-9 |
---|---|
Molecular Formula |
C12H11KO3S |
Molecular Weight |
274.38 g/mol |
IUPAC Name |
potassium;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C12H12O3S.K/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
FXLIRIZRZOEABT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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